molecular formula C9H9NO4 B1319383 2-(4-Methyl-3-nitrophenyl)acetic acid CAS No. 54941-44-5

2-(4-Methyl-3-nitrophenyl)acetic acid

Cat. No.: B1319383
CAS No.: 54941-44-5
M. Wt: 195.17 g/mol
InChI Key: WZNKBDUWSKJHEG-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of acetic acid where the hydrogen atom of the methyl group is substituted by a 4-methyl-3-nitrophenyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Scientific Research Applications

2-(4-Methyl-3-nitrophenyl)acetic acid is utilized in several scientific research fields:

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

2-(4-Methyl-3-nitrophenyl)acetic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo nucleophilic substitution reactions at the benzylic position, which is facilitated by the resonance stabilization of the benzylic radical . This compound can also participate in free radical bromination and oxidation reactions, making it a versatile reagent in organic synthesis .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions, such as the formation of amides . These transformations can impact cellular functions, including the regulation of metabolic pathways and the synthesis of essential biomolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can form oximes and hydrazones through reactions with aldehydes and ketones . These reactions are facilitated by the nucleophilic nature of the nitrogen atom in the nitro group, which can attack the electrophilic carbonyl carbon. Additionally, the compound can undergo resonance stabilization, which enhances its reactivity in various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can affect its biochemical activity . Long-term studies in in vitro and in vivo settings are necessary to understand the compound’s stability and its impact on cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the regulation of gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as penicillin G acylase, which catalyzes the hydrolysis of the compound to form its corresponding amine and carboxylic acid . The compound’s nitro group can also undergo reduction to form an amino group, which can participate in further metabolic reactions. These metabolic transformations can influence the compound’s bioavailability and its overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, it may be transported across cell membranes by specific transporters that recognize its structural features . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or organelles, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can participate in metabolic processes such as the citric acid cycle . Understanding the subcellular localization of the compound is crucial for elucidating its biochemical mechanisms and its impact on cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid typically involves the nitration of 4-methylphenylacetic acid. The nitration process introduces a nitro group at the meta position relative to the methyl group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction mixture is carefully monitored to maintain optimal temperature and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methyl-3-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 2-(4-Methyl-3-aminophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Comparison with Similar Compounds

Uniqueness: 2-(4-Methyl-3-nitrophenyl)acetic acid is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which influences its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-methyl-3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-2-3-7(5-9(11)12)4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNKBDUWSKJHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592681
Record name (4-Methyl-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54941-44-5
Record name (4-Methyl-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methyl-3-nitrophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-methylphenylacetic acid (1.50 g, 10.0 mmol) in dried dichloromethane was added nitric acid (fuming, 1.5 mL) dropwise. The mixture was stirred at room temperature for 2 hours, then quenched with water and extracted with ethyl acetate. The extracts were washed with water twice and brine, dried over magnesium sulfate, filtered, and concentrated to provide the title compound (1.66 g, 85% yield): 1H NMR (CDCl3) 7.91 (d, 1H), 7.42 (dd, 1H), 7.31 (d, 1H), 3.71 (s, 2H), 2.58 (s, 3H); ES-MS m/z 196 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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